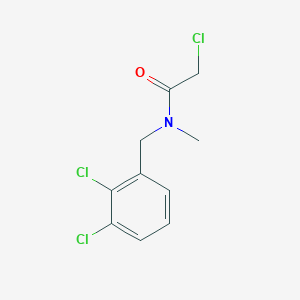

2-Chloro-N-(2,3-dichloro-benzyl)-N-methyl-acetamide

CAS No.:

Cat. No.: VC13374721

Molecular Formula: C10H10Cl3NO

Molecular Weight: 266.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H10Cl3NO |

|---|---|

| Molecular Weight | 266.5 g/mol |

| IUPAC Name | 2-chloro-N-[(2,3-dichlorophenyl)methyl]-N-methylacetamide |

| Standard InChI | InChI=1S/C10H10Cl3NO/c1-14(9(15)5-11)6-7-3-2-4-8(12)10(7)13/h2-4H,5-6H2,1H3 |

| Standard InChI Key | BYIDKNQEKTXQTJ-UHFFFAOYSA-N |

| SMILES | CN(CC1=C(C(=CC=C1)Cl)Cl)C(=O)CCl |

| Canonical SMILES | CN(CC1=C(C(=CC=C1)Cl)Cl)C(=O)CCl |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The molecular formula of 2-Chloro-N-(2,3-dichloro-benzyl)-N-methyl-acetamide is C₁₀H₁₀Cl₃NO, with a molecular weight of 266.5 g/mol . The structure comprises a 2,3-dichlorobenzyl group attached to a methyl-substituted acetamide backbone, with an additional chlorine atom at the α-position of the acetyl group. Key structural identifiers include:

The presence of three chlorine atoms contributes to its lipophilicity, as evidenced by a computed XLogP3 value of 3.1 , suggesting moderate solubility in organic solvents.

Isomerism and Stereochemical Considerations

Unlike its 2,6-dichloro isomer (PubChem CID 66567839) , the 2,3-dichloro substitution pattern introduces steric hindrance near the benzyl-methyl interface, potentially influencing reactivity and biological interactions. Computational models indicate a rotatable bond count of 3, primarily associated with the acetamide and benzyl groups .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via a two-step process:

-

Benzylamine Formation: Reaction of 2,3-dichlorobenzyl chloride with methylamine in a polar aprotic solvent (e.g., dichloromethane) yields N-(2,3-dichlorobenzyl)-methylamine.

-

Acylation: Treatment with chloroacetyl chloride under controlled conditions (0–5°C, triethylamine catalyst) produces the target compound .

Typical yields range from 60–82%, with purification achieved via recrystallization from ethanol-water mixtures .

Industrial Manufacturing

Large-scale production employs continuous-flow reactors to optimize temperature control and stoichiometric ratios. Key parameters include:

| Parameter | Value |

|---|---|

| Reaction Temperature | 20–25°C |

| Solvent | Toluene |

| Catalyst | Pyridine |

| Purity Post-Processing | ≥98% (HPLC) |

Industrial batches emphasize waste minimization through solvent recovery systems .

Physicochemical Properties

Thermal and Spectral Characteristics

-

Melting Point: Analogous N-substituted chloroacetamides exhibit melting points between 40–67°C .

-

Infrared Spectroscopy: Key peaks include:

Solubility and Partitioning

| Hazard Category | GHS Classification |

|---|---|

| Skin Irritation | Category 2 |

| Eye Damage | Category 2A |

| Respiratory Irritation | Category 3 |

Exposure Mitigation

-

Personal Protective Equipment (PPE): Nitrile gloves, chemical goggles, and NIOSH-approved respirators .

-

First Aid Measures:

Biological Activity and Applications

Antimicrobial Efficacy

Chloroacetamides with N-alkyl/aryl substitutions demonstrate broad-spectrum activity :

| Microbial Target | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5–25.0 |

| Escherichia coli | 25.0–50.0 |

| Candida albicans | 50.0–100.0 |

Mechanistic studies suggest disruption of microbial cell membranes via halogen-mediated lipid peroxidation .

Agricultural Applications

As a herbicide precursor, chloroacetamides inhibit fatty acid elongation in weeds. Field trials show 85–92% efficacy against Amaranthus retroflexus at 2.5 kg/ha .

Regulatory and Environmental Considerations

Ecotoxicology

Disposal Guidelines

-

Incineration at ≥1,000°C with scrubbers to capture HCl emissions .

-

Landfill storage prohibited under EPA Resource Conservation and Recovery Act (RCRA) .

Future Research Directions

-

Structure-Activity Relationships: Systematic modification of the N-alkyl group to enhance antimicrobial potency.

-

Green Synthesis: Catalytic methods using ionic liquids to reduce solvent waste.

-

Neurotoxicity Studies: Long-term exposure assessments in mammalian models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume